bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate
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Overview
Description
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate is a chemical compound with the molecular formula C₄₃H₆₀O₆ and a molecular weight of 672.93 g/mol . . This compound is notable for its complex structure, which includes multiple fused rings and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate involves multiple steps, typically starting with the preparation of its precursor molecules. The synthetic route often includes the use of malonic acid and specific reagents to form the ester bonds . Reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Researchers explore its potential biological activities, including its effects on cellular processes.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential to modulate cellular functions .
Comparison with Similar Compounds
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate can be compared with other similar compounds, such as:
Epoxyclerodane derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Furanyl esters: These compounds have similar functional groups and can undergo similar chemical reactions. The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct properties and applications .
Properties
CAS No. |
134955-85-4 |
---|---|
Molecular Formula |
C43H60O6 |
Molecular Weight |
672.947 |
IUPAC Name |
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate |
InChI |
InChI=1S/C43H60O6/c1-30-13-19-42(5)34(9-7-11-36(42)40(30,3)21-15-32-17-23-46-26-32)28-48-38(44)25-39(45)49-29-35-10-8-12-37-41(4,22-16-33-18-24-47-27-33)31(2)14-20-43(35,37)6/h9-10,17-18,23-24,26-27,30-31,36-37H,7-8,11-16,19-22,25,28-29H2,1-6H3/t30-,31-,36-,37-,40+,41+,42+,43+/m1/s1 |
InChI Key |
FIPQABDDQPFCOV-NOUCKNKTSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2COC(=O)CC(=O)OCC4=CCCC5C4(CCC(C5(C)CCC6=COC=C6)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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